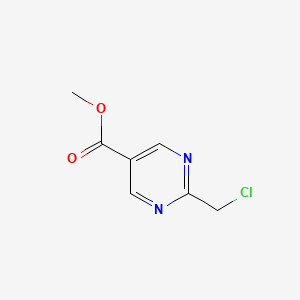

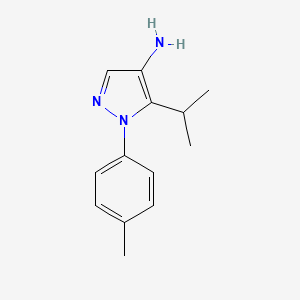

![molecular formula C8H13N3O B1425783 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1490550-10-1](/img/structure/B1425783.png)

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Descripción general

Descripción

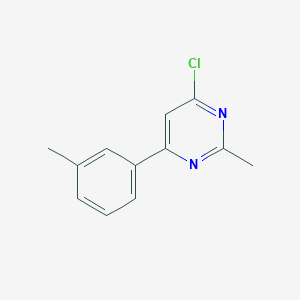

“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is also known by the synonym "1H-1,2,3-Triazole-4-methanol, 1-(cyclobutylmethyl)-" .

Molecular Structure Analysis

The molecular structure of “[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” can be represented by the InChI code: 1S/C8H13N3O . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” has a molecular weight of 167.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery: Triazoles are known for their significant presence in drug discovery due to their pharmacological properties. They serve as a central structural component in various drug classes, including antibacterial, antifungal, and anticancer agents. The compound could potentially be utilized in the synthesis of new pharmaceuticals that target these areas .

Organic Synthesis: In organic chemistry, triazoles are valued for their versatility. They can act as ‘click’ chemistry components for creating complex molecules or as building blocks in the synthesis of larger organic structures. This compound may find applications in facilitating novel synthetic routes or improving existing ones .

Polymer Chemistry: Triazoles have applications in polymer chemistry, particularly in the creation of functional materials with enhanced properties such as thermal stability and mechanical strength. The subject compound could be explored for its potential to contribute to the development of new polymeric materials .

Supramolecular Chemistry: Due to their ability to engage in multiple non-covalent interactions, triazoles are useful in supramolecular chemistry for constructing complex molecular assemblies. This compound might be investigated for its role in the design of new supramolecular systems .

Bioconjugation: Triazoles are often used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. The compound could be applied in bioconjugation processes to create targeted drug delivery systems or diagnostic tools .

Anticancer Research: Given the triazole nucleus’s presence in anticancer drugs, this compound may have potential applications in anticancer research, possibly as a scaffold for developing new chemotherapeutic agents .

Antimicrobial Studies: With triazoles being integral to antibacterial and antifungal medications, research into this compound could extend into antimicrobial studies, aiming to combat resistant strains of bacteria and fungi .

Neurological Disorder Treatment: Triazoles also feature in treatments for neurological disorders such as epilepsy and anxiety. This compound might be explored for its therapeutic potential against such conditions .

Propiedades

IUPAC Name |

[1-(cyclobutylmethyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMAMLYEAMYURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

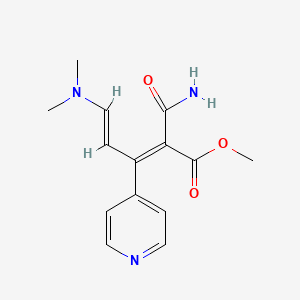

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

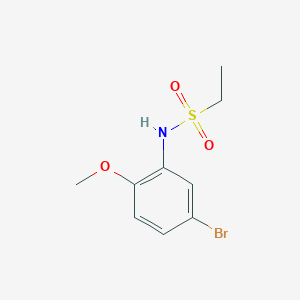

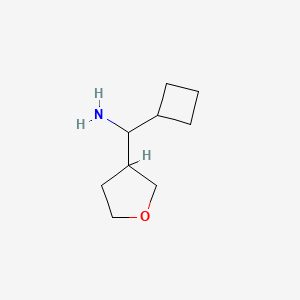

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

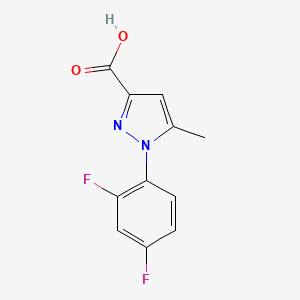

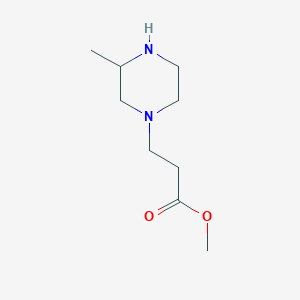

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

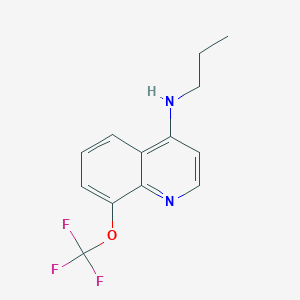

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)